2,4-Diazabicyclo[4.2.0]octa-1,3,5,7-tetraene
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Overview
Description
2,4-Diazabicyclo[420]octa-1,3,5,7-tetraene is a bicyclic compound with the molecular formula C8H6N2 It is characterized by its unique structure, which includes two nitrogen atoms incorporated into a bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diazabicyclo[4.2.0]octa-1,3,5,7-tetraene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a rhodium (I) complex as a catalyst. This synthesis proceeds through a reaction sequence involving head-to-tail homocoupling of terminal alkynes followed by zipper annulation of the resulting gem-enyne . The reaction conditions often require precise temperature control and the use of specific solvents to achieve the desired product.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the principles of tandem catalysis and efficient synthetic routes are likely employed to scale up the production. The use of robust catalysts and optimized reaction conditions would be essential to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2,4-Diazabicyclo[4.2.0]octa-1,3,5,7-tetraene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The nitrogen atoms in the bicyclic structure can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of substituted bicyclic compounds.
Scientific Research Applications
2,4-Diazabicyclo[4.2.0]octa-1,3,5,7-tetraene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of complex molecular architectures.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Mechanism of Action
The mechanism by which 2,4-Diazabicyclo[4.2.0]octa-1,3,5,7-tetraene exerts its effects involves its interaction with molecular targets and pathways. The nitrogen atoms in the bicyclic structure can form coordination complexes with metal ions, influencing various catalytic processes. Additionally, the compound’s ability to undergo substitution reactions allows it to interact with different biological molecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5,7-tetraene: A similar compound without the nitrogen atoms, used in various organic synthesis applications.
Azabicyclo[4.2.0]octa-1,3,5-trien-8-one: A compound with a similar bicyclic structure, used in the development of antimicrobial and anticancer agents.
Uniqueness
2,4-Diazabicyclo[4.2.0]octa-1,3,5,7-tetraene is unique due to the presence of two nitrogen atoms in its bicyclic structure. This feature imparts distinct chemical reactivity and potential applications compared to its analogs. The ability to form coordination complexes and undergo various chemical reactions makes it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
52898-67-6 |
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Molecular Formula |
C6H4N2 |
Molecular Weight |
104.11 g/mol |
IUPAC Name |
2,4-diazabicyclo[4.2.0]octa-1,3,5,7-tetraene |
InChI |
InChI=1S/C6H4N2/c1-2-6-5(1)3-7-4-8-6/h1-4H |
InChI Key |
TUTXHZRNEWUUCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=NC=C21 |
Origin of Product |
United States |
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